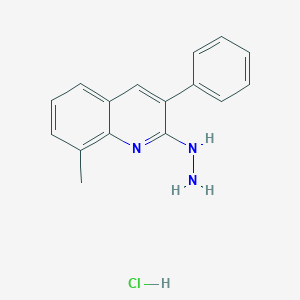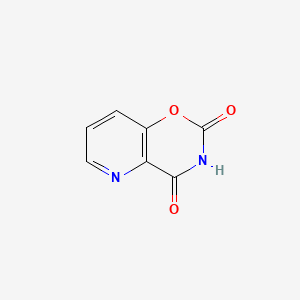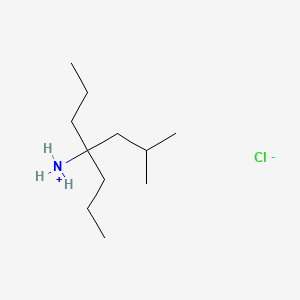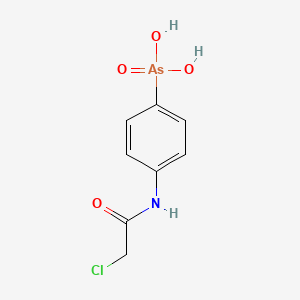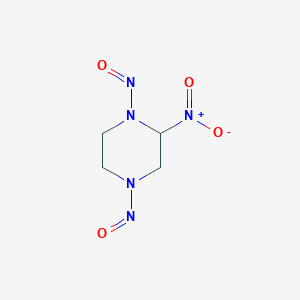
2-Nitro-1,4-dinitrosopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-1,4-dinitrosopiperazine is a chemical compound with the molecular formula C4H8N4O4 It is a derivative of piperazine, a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
The synthesis of 2-Nitro-1,4-dinitrosopiperazine typically involves the nitration of piperazine derivatives. One common method includes the reaction of piperazine with nitric acid under controlled conditions to introduce nitro groups at specific positions on the ring. The reaction conditions, such as temperature, concentration of nitric acid, and reaction time, are carefully optimized to achieve the desired product. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the hazardous nature of the reagents involved .
Analyse Chemischer Reaktionen
2-Nitro-1,4-dinitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. .
Wissenschaftliche Forschungsanwendungen
2-Nitro-1,4-dinitrosopiperazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its ability to induce nasopharyngeal carcinoma in experimental models
Wirkmechanismus
The mechanism of action of 2-Nitro-1,4-dinitrosopiperazine involves its interaction with specific molecular targets and pathways. It has been shown to induce the expression of heat shock protein 70 (HSP70) and mucin 5B, which are involved in nasopharyngeal tumorigenesis. The compound’s ability to induce these proteins suggests its role in cellular stress responses and tumor development .
Vergleich Mit ähnlichen Verbindungen
2-Nitro-1,4-dinitrosopiperazine can be compared with other nitro and nitroso derivatives of piperazine, such as:
1,4-Dinitrosopiperazine: Similar in structure but lacks the nitro group.
N-Nitrosopiperazine: Contains only one nitroso group.
2,3-Dimethyl-1,4-dinitrosopiperazine: A methylated derivative with different chemical properties. The uniqueness of this compound lies in its specific nitro and nitroso substitutions, which confer distinct chemical reactivity and biological activity
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in scientific research.
Eigenschaften
CAS-Nummer |
40317-19-9 |
|---|---|
Molekularformel |
C4H7N5O4 |
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
2-nitro-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C4H7N5O4/c10-5-7-1-2-8(6-11)4(3-7)9(12)13/h4H,1-3H2 |
InChI-Schlüssel |
CWYYXFJVWOEICO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CN1N=O)[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
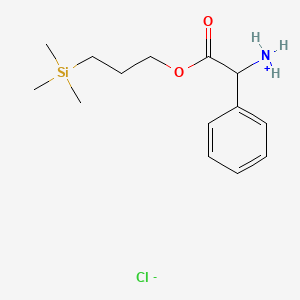
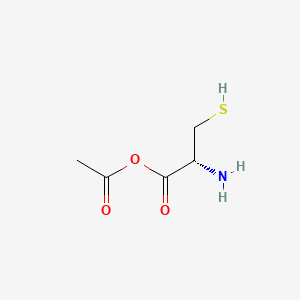

![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
